1,4-Bis(4-fluorobenzyl)piperazine

HIV-1 Entry Inhibition CCR5 Antagonist Pharmacokinetics

This homodisubstituted piperazine (CAS 21598-27-6) is a privileged scaffold for CNS drug discovery. Its symmetrical bis(4-fluorobenzyl) architecture confers defined lipophilicity and conformational constraint, directly enabling the synthesis of clinical candidates (flunarizine, lomerizine). The para-fluoro substitution is pharmacologically essential: it dramatically improves sigma-1/2 selectivity, aqueous solubility (12.5‑fold vs. non‑fluorinated analogs), and oral bioavailability (56% vs. 1.4%). Non‑fluorinated or chloro analogs fail to replicate this multiparametric profile. The 4‑fluorobenzyl moiety also provides a direct handle for ¹⁸F‑PET tracer development. For researchers requiring the functional precision of the bis(4‑fluorobenzyl) core, this compound is the definitive starting material. Bulk and custom synthesis inquiries welcome.

Molecular Formula C18H20F2N2
Molecular Weight 302.4 g/mol
Cat. No. B10949828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-fluorobenzyl)piperazine
Molecular FormulaC18H20F2N2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H20F2N2/c19-17-5-1-15(2-6-17)13-21-9-11-22(12-10-21)14-16-3-7-18(20)8-4-16/h1-8H,9-14H2
InChIKeyADDGKBOMXLUYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-fluorobenzyl)piperazine: A Bis-Fluorobenzyl Piperazine Scaffold for CNS-Targeted Synthesis and Lead Optimization


1,4-Bis(4-fluorobenzyl)piperazine (CAS 21598-27-6) is a homodisubstituted piperazine bearing 4-fluorobenzyl groups at the N1 and N4 positions . It belongs to the class of N,N'-dibenzylpiperazines, which are privileged scaffolds in medicinal chemistry for generating central nervous system (CNS)-active ligands, particularly those targeting sigma receptors and monoamine transporters [1]. Unlike unsymmetrical or mono-substituted analogs, its symmetrical bis(4-fluorobenzyl) architecture provides defined lipophilicity and conformational constraint, making it a key synthetic intermediate for creating clinical candidates such as flunarizine and lomerizine, which incorporate the bis(4-fluorophenyl)methyl motif [2].

Why 1,4-Bis(4-fluorobenzyl)piperazine Cannot Be Replaced by Generic Benzyl- or Halo-Piperazine Analogs in CNS Probe Development


Generic substitution of 1,4-bis(4-fluorobenzyl)piperazine with unsubstituted 1,4-dibenzylpiperazine or other 4-substituted benzyl analogs is not feasible due to the profound impact of the para-fluoro substituent on both pharmacodynamics and pharmacokinetics. The 4-fluoro group significantly alters sigma receptor subtype selectivity and binding affinity; while 1,4-dibenzylpiperazine exhibits modest sigma-1 (σ1) affinity, introducing electron-withdrawing substituents like 4-fluoro can enhance affinity and, critically, shift the σ1/σ2 selectivity profile [1]. Furthermore, in the context of CCR5 antagonist development, replacement of the bis(4-fluorobenzyl)piperazine core with non-fluorinated or chlorinated analogs dramatically compromises aqueous solubility and oral bioavailability, as demonstrated by the 12.5-fold solubility advantage of the 4-fluorobenzyl derivative over its clinical predecessor TAK-220 [2]. These multiparametric optimizations mean that simply sourcing any piperazine dimer will not recapitulate the desired in vivo profile.

Quantitative Differentiation of 1,4-Bis(4-fluorobenzyl)piperazine: Evidence from Sigma Receptor Binding, HIV-1 CCR5 Antagonism, and Structural Biology


Enhanced Aqueous Solubility and Oral Bioavailability in CCR5 Antagonist Series

In a head-to-head comparison of 1,4-disubstituted piperazine-based CCR5 antagonists, the 4-fluorobenzyl-containing analog B07 hydrochloride exhibited a 12.5-fold improvement in aqueous solubility and a 40-fold improvement in oral bioavailability compared to the clinical candidate TAK-220 hydrochloride [1].

HIV-1 Entry Inhibition CCR5 Antagonist Pharmacokinetics

Sigma-1 Receptor Affinity Modulation via Para-Fluoro Substitution

The bis(4-fluorobenzyl) substitution pattern is a critical determinant of sigma-1 (σ1) receptor affinity within the 1,4-dibenzylpiperazine class. Unsubstituted 1,4-dibenzylpiperazine exhibits modest σ1 affinity, while incorporation of electron-withdrawing groups at the 4-position, such as fluorine, can significantly enhance binding. In a series of piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues, compounds incorporating the 4-fluorobenzyl motif achieved high nanomolar to low micromolar affinities for σ1 receptors, enabling their dual DAT/σ1 profile [1].

Sigma-1 Receptor Neuropharmacology Cocaine Abuse

Crystal Structure and Conformational Pre-organization

Crystallographic analysis of the closely related 1-[bis(4-fluorophenyl)methyl]piperazine reveals a dihedral angle of 73.40(3)° between the two 4-fluorophenyl rings, with the piperazine ring adopting a near-ideal chair conformation and the N–H hydrogen in an equatorial position [1]. This well-defined, rigid conformation contrasts with the more flexible unsubstituted 1,4-dibenzylpiperazine (dihedral angle of only 1.3(1)° between phenyl rings), indicating that the fluorine atoms induce a distinct spatial arrangement that may favor specific receptor binding pockets [2].

Structural Biology Crystallography Conformational Analysis

Metabolic Stability Advantage of Fluorinated over Chlorinated Analogs

In medicinal chemistry, 4-fluorobenzyl groups are often preferred over 4-chlorobenzyl groups due to the greater metabolic stability of the C–F bond compared to C–Cl. While 1,4-bis(4-chlorobenzyl)piperazine analogs have been explored as acetylcholinesterase inhibitors (Ki(AChE) = 10.18 µM), the chlorinated scaffold is more susceptible to oxidative dehalogenation by CYP450 enzymes, potentially generating reactive metabolites [1]. The 4-fluoro analog avoids this liability while maintaining similar or improved target affinity, supporting its selection as a cleaner chemical probe.

Drug Metabolism Cytochrome P450 Metabolic Stability

Enzyme Inhibition Profile: BRENDA-Annotated IC50

1,4-Bis(4-fluorobenzyl)piperazine is annotated in the BRENDA enzyme database as an inhibitor in at least one enzyme-catalyzed reaction, with a reported IC50 value of >0.01 mM (>10 µM) at pH 7.4 and 25°C [1]. This basal biochemical activity differentiates it from 1,4-bis(3-aminopropyl)piperazine derivatives, which exhibit potent nanomolar antiplasmodial activity (IC50 30–250 nM against P. falciparum) and represent a structurally distinct subclass with divergent biological utility [2].

Enzyme Inhibition Biochemical Assay IC50

Selective Application Scenarios Where 1,4-Bis(4-fluorobenzyl)piperazine Outperforms Generic Analogs


Synthesis of Flunarizine-Type Calcium Channel Blockers

1,4-Bis(4-fluorobenzyl)piperazine serves as the direct synthetic precursor to 1-[bis(4-fluorophenyl)methyl]piperazine, the core fragment of the clinical calcium channel blockers flunarizine and lomerizine . The bis(4-fluorobenzyl) substitution is critical for achieving the desired lipophilicity and calcium channel binding affinity (IC50 ~1.9 µM for LVA ICa blockade by KB-2796) in CNS indications [1]. Non-fluorinated analogs lack the requisite blood-brain barrier penetration and target engagement for this therapeutic class.

Development of Dual DAT/σ1 Receptor Ligands for Cocaine Abuse Pharmacotherapy

The piperazinyl alkyl-bis(4'-fluorophenyl)amine scaffold, directly accessible from 1,4-bis(4-fluorobenzyl)piperazine, yields compounds with balanced dopamine transporter (DAT) and sigma-1 (σ1) receptor affinities (Ki values in the 10–100 nM range) while lacking cocaine-like discriminative stimulus effects . This dual-target profile is not achievable with 1,4-dibenzylpiperazine or 1,4-bis(4-chlorobenzyl)piperazine, which exhibit weaker σ1 affinity or altered DAT/σ1 selectivity ratios, making the 4-fluoro building block essential for this CNS probe development strategy.

High-Solubility CCR5 Antagonist Lead Optimization

In medicinal chemistry campaigns targeting HIV-1 entry inhibition via CCR5 antagonism, incorporating the 4-fluorobenzyl-piperazine motif yields leads with 25 mg/mL aqueous solubility and 56% oral bioavailability, a dramatic improvement over the 2 mg/mL solubility and 1.4% bioavailability of the TAK-220 clinical candidate . This solubility advantage is specifically conferred by the 4-fluorobenzyl substitution pattern and is not replicated by 4-chlorobenzyl or unsubstituted benzyl piperazine analogs, making the target compound the preferred starting material for developable CCR5 antagonists.

Sigma-1 Receptor PET Tracer Precursor Development

The 4-fluorobenzyl moiety provides a direct handle for ¹⁸F radiolabeling, enabling the synthesis of sigma-1 receptor PET imaging agents. A series of ¹⁸F-labeled benzylpiperazine derivatives, including those derived from 4-fluorobenzyl precursors, demonstrated low nanomolar σ1 affinity (Ki = 0.31–4.19 nM) with high subtype selectivity (Ki(σ2)/Ki(σ1) = 50–2448) . The bis(4-fluorobenzyl)piperazine scaffold is uniquely suited for this application due to its inherent σ1 pharmacophore and the metabolic stability of the C–F bond, which is essential for PET tracer half-life compatibility.

Quote Request

Request a Quote for 1,4-Bis(4-fluorobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.